molecular formula C20H22O6 B3057108 3,4,2',4',6'-Pentamethoxychalcone CAS No. 76650-20-9

3,4,2',4',6'-Pentamethoxychalcone

Cat. No.: B3057108
CAS No.: 76650-20-9
M. Wt: 358.4 g/mol
InChI Key: TVKGYMYAOVADOP-UHFFFAOYSA-N
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Description

3,4,2',4',6'-Pentamethoxychalcone is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Agent in Cancer Research

3,4,2',4',6'-Pentamethoxychalcone has been identified as a potent cytotoxic agent. It has shown significant effects in inhibiting cell growth in vitro. This activity is linked to its ability to bind to tubulin, affecting cell cycle progression and disrupting microtubule assembly. The compound's potential in cancer research, particularly in exploring new therapeutic options, is highlighted by these properties (Lawrence, McGown, Ducki, & Hadfield, 2000).

Non-Linear Optical Applications

This compound (PMC) has been explored for its potential in non-linear optical applications. A study demonstrated the growth of PMC crystals by a slow evaporation method, analyzing their structural and optical properties. The findings suggest potential applications in photoluminescence and other optical technologies (Balaji, Prabu, & Srinivasan, 2017).

Synthesis and Chemical Analysis

Research has been conducted on the synthesis of various derivatives of pentamethoxychalcone. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds. For example, the synthesis of certain pentamethoxychalcone compounds provided insights into their structural resemblance to natural products found in plants like safflower (Obara et al., 1991).

Antiproliferative Activity in Cancer Cell Lines

Studies have also focused on the antiproliferative activity of polymethoxychalcones, including this compound, against various human cancer cell lines. These compounds have been evaluated for their potential to inhibit the growth of cancer cells, offering insights into new cancer treatment options (Vongdeth, Han, Li, & Wang, 2019).

Inhibitory Effects on Nitric Oxide Production

Another significant aspect of research on this compound is its inhibitory effects on nitric oxide production in treated macrophages. This property is particularly relevant in the context of anti-inflammatory and anticancer activities, as it provides a basis for the development of novel therapeutic agents (Rao, Fang, & Tzeng, 2009).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKGYMYAOVADOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345745
Record name 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76650-20-9
Record name NSC 75527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076650209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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